Abefolastat tesaroxetan
Description
Structure
2D Structure
Properties
Molecular Formula |
C100H150N20O24 |
|---|---|
Molecular Weight |
2016.4 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[8-[[(2R)-2-[[(2R)-2-[[5-[[8-[[5-[[(2R)-1-[[(2R)-1-[[8-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-8-oxooctyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoyl]amino]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]octanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C100H150N20O24/c121-81(107-49-25-21-37-73(93(135)136)115-97(143)117-75(95(139)140)45-47-87(127)128)39-19-3-1-5-23-51-109-89(131)77(59-69-29-11-7-12-30-69)113-91(133)79(61-71-33-15-9-16-34-71)111-83(123)41-27-43-85(125)119-99-63-101-53-56-104-66-100(67-105-57-54-102-64-99,68-106-58-55-103-65-99)120-86(126)44-28-42-84(124)112-80(62-72-35-17-10-18-36-72)92(134)114-78(60-70-31-13-8-14-32-70)90(132)110-52-24-6-2-4-20-40-82(122)108-50-26-22-38-74(94(137)138)116-98(144)118-76(96(141)142)46-48-88(129)130/h7-18,29-36,73-80,101-106H,1-6,19-28,37-68H2,(H,107,121)(H,108,122)(H,109,131)(H,110,132)(H,111,123)(H,112,124)(H,113,133)(H,114,134)(H,119,125)(H,120,126)(H,127,128)(H,129,130)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H2,115,117,143)(H2,116,118,144)/t73-,74-,75-,76-,77+,78+,79+,80+,99?,100?/m0/s1 |
InChI Key |
KUSHPDNZFGMDOD-MXMGMDFJSA-N |
Isomeric SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular Design and Synthetic Methodologies
Structural Elucidation and Chemoinformatic Analysis of Abefolastat Tesaroxetan
This compound is a complex chemical entity, also identified by the synonym SAR-bis-PSMA. nih.gov Its structure is characterized by the symmetrical conjugation of two PSMA-targeting moieties to a central chelating scaffold.
Molecular Formula: C₁₀₀H₁₅₀N₂₀O₂₄ nih.govmedkoo.com
Molecular Weight: 2016.42 g/mol nih.govmedkoo.com
The bivalent nature of this compound is a key design feature, intended to enhance the avidity of its interaction with PSMA, which can be present as dimers or in clusters on the surface of prostate cancer cells. This design is hypothesized to lead to improved tumor uptake and retention compared to monovalent PSMA-targeting agents. snmjournals.orgclaritypharmaceuticals.com
A detailed chemoinformatic analysis of the molecule's structure reveals a large and flexible architecture. Due to its size and the number of rotatable bonds, generating a single low-energy 3D conformer is computationally challenging. nih.gov However, molecular modeling of the individual PSMA-binding motifs can provide insights into their interaction with the active site of the PSMA protein.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀₀H₁₅₀N₂₀O₂₄ | nih.govmedkoo.com |
| Molecular Weight | 2016.42 g/mol | nih.govmedkoo.com |
| Synonyms | SAR-bis-PSMA, 2254661-83-9 | nih.gov |
Rational Design Principles for Prostate-Specific Membrane Antigen (PSMA) Targeting
Chelator Component Integration and Optimization for Coordination Chemistry
A critical component of this compound is the central chelator, which is a sarcophagine-based macrobicyclic cage amine ligand. snmjournals.org This chelator is specifically chosen for its ability to stably coordinate with positron-emitting copper-64 (⁶⁴Cu) for PET imaging and the therapeutic radionuclide copper-67 (⁶⁷Cu). snmjournals.orgclaritypharmaceuticals.com The sarcophagine cage provides a high-denticity environment that encapsulates the copper ion with high kinetic inertness, which is crucial to prevent the in vivo release of the radiometal. Radiolabeling with ⁶⁴Cu can be achieved efficiently at room temperature. snmjournals.org This robust chelation chemistry is integral to the theranostic potential of this compound.
| Compound | Tumor Uptake (1 hr post-injection) | Tumor Uptake (24 hr post-injection) | Reference |
|---|---|---|---|
| [⁶⁴Cu]Cu(SarPSMA) (monomeric) | ~9% IA/g | ~1% IA/g | snmjournals.org |
| [⁶⁴Cu]Cu(SarbisPSMA) (bivalent) | - | 13% IA/g | snmjournals.org |
Advanced Synthetic Approaches to Abefolastet Tesaroxetan and its Analogs
The synthesis of a complex molecule like this compound necessitates a multi-step approach, often combining solid-phase and solution-phase chemistries.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is a highly effective method for the assembly of the peptide-like components of this compound, including the linker and the PSMA-binding motif. nih.govmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. For the synthesis of the urea-based PSMA inhibitors, a key step is the formation of an isocyanate intermediate, which can be achieved on the solid phase. nih.gov This method allows for the efficient construction of the Glu-urea-Lys backbone.
Solution-Phase Chemical Synthesis for Complex Molecular Architectures
While SPPS is ideal for the linear peptide components, the construction of the central sarcophagine chelator and the final conjugation of the two PSMA-targeting arms are typically performed using solution-phase chemistry. The synthesis of the sarcophagine cage involves multiple steps to create the macrobicyclic structure. Subsequently, the bifunctionalized chelator is coupled to the fully assembled and protected PSMA-targeting peptide fragments. The final steps of the synthesis involve the deprotection of the side chains of the amino acids and purification of the final compound, often using high-performance liquid chromatography (HPLC). A combination of solid-phase and solution-phase strategies is a common approach for the synthesis of such complex radiopharmaceuticals. nih.govresearchgate.net
Development of Efficient and Scalable Synthetic Routes
The synthesis of this compound is a complex, multi-step process that leverages established methodologies from peptide synthesis and coordination chemistry. While a detailed, single-publication synthetic route for the final compound is not publicly available, the process can be reconstructed from the synthesis of its core components. The general approach involves the independent synthesis of the core scaffold and the PSMA-targeting arms, followed by their conjugation.
The core of this compound is a sarcophagine (Sar) cage, specifically a derivative such as 1,8-diaminosarcophagine (DiAmSar; 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1,8-diamine). The synthesis of this macrobicyclic hexaamine cage is a well-established template synthesis, typically using a tris(ethylenediamine)cobalt(III) complex as a template. researchgate.net This method is efficient and allows for the production of the cage structure in high yield. The cobalt(II) form of the complex is substitutionally labile, allowing for the removal of the metal to yield the free ligand. researchgate.net
The PSMA-targeting arms are based on the highly potent glutamate-urea-lysine (Glu-urea-Lys) pharmacophore, which is essential for binding to the catalytic domain of PSMA. nih.gov The synthesis of these arms typically involves solid-phase peptide synthesis (SPPS) or solution-phase chemistry to build the peptide-like structure. nih.gov This process includes the coupling of protected amino acid derivatives, including the core Glu-urea-Lys motif and a linker portion. The linker is strategically designed to connect the pharmacophore to the central sarcophagine cage.
The final step is the conjugation of two equivalents of the PSMA-targeting arm to the bifunctional DiAmSar cage. This is typically achieved through the reaction of the two primary amine groups on the sarcophagine with an activated functional group on the linker of the PSMA-targeting moiety. This bifunctional approach allows for the creation of the symmetric, bivalent structure of this compound. nih.gov The development of bifunctional sarcophagine chelators like AmBaSar (an amino- and carboxyl-functionalized sarcophagine) provides a platform for such conjugations under mild conditions, ensuring the integrity of the complex biomolecule. researchgate.netrsc.org This modular strategy is amenable to scale-up for clinical production.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The design of this compound is rooted in extensive structure-activity relationship (SAR) studies of small-molecule PSMA inhibitors. The goal is to optimize binding affinity, internalization, and pharmacokinetic properties to maximize tumor targeting and minimize off-target effects.
The core scaffold of this compound consists of the sarcophagine chelator and the bivalent presentation of the PSMA-targeting motifs. The choice of the sarcophagine cage is critical; it forms exceptionally stable complexes with copper isotopes (like ⁶⁴Cu for imaging and ⁶⁷Cu for therapy), preventing the release of the radionuclide in vivo. researchgate.netnih.govnih.gov This inertness is a significant advantage over other chelators that may require harsher labeling conditions or exhibit lower in vivo stability.
The most significant modification of the core scaffold is the move from a monomeric to a bivalent (dimeric) structure. Bivalent inhibitors like this compound can exhibit significantly increased avidity for the target due to the potential for simultaneous binding to two PSMA molecules, which are known to form dimers on the cell surface. This multivalent effect is hypothesized to be a key driver for the superior tumor uptake and retention observed with SAR-bisPSMA compared to its monomeric counterparts like PSMA-617. claritypharmaceuticals.com Preclinical studies have shown that dimeric and multimeric PSMA-targeting agents can lead to improved tumor targeting.
The peripheral substituents in this compound are primarily the components of the linker that connects the Glu-urea-Lys pharmacophore to the sarcophagine core. SAR studies on a wide range of PSMA inhibitors have demonstrated that the linker's composition, length, and rigidity profoundly impact the molecule's biological activity. acs.orgnih.gov
Systematic modifications of the linker have shown that the inclusion of aromatic residues can influence binding affinity and internalization rates. sci-hub.st The optimal length and composition of the linker are crucial for positioning the pharmacophore correctly within the PSMA binding pocket. For instance, studies on various DOTA-conjugated PSMA inhibitors revealed that altering the number of aromatic rings in the linker region directly affects cellular internalization. sci-hub.st Similarly, replacing certain amino acids in the linker, such as substituting 2-naphthylalanine with other lipophilic amino acids, can modulate both PSMA binding affinity and in vivo pharmacokinetics, particularly affecting kidney uptake. nih.gov
The table below summarizes representative data from SAR studies on various PSMA inhibitors, illustrating the effect of linker modifications on binding affinity.
| Compound | Linker Modification | PSMA Binding Affinity (Kᵢ or IC₅₀, nM) |
| Ga-PSMA-11 | Contains a hydrophilic linker with cyclohexyl group | 3.13 ± 0.40 |
| Ga-PSMA-617 | Contains a lipophilic 2-naphthylalanine (2-Nal) | 1.23 ± 0.08 |
| Ga-HTK01166 | 2-Nal in PSMA-617 replaced with 2-indanylglycine (Igl) | 5.74 ± 2.48 |
| Ga-HTK01167 | 2-Nal in PSMA-617 replaced with 3,3-diphenylalanine (Dip) | 25.7 ± 9.84 |
| Dimeric Ligand 30 | Optimized linker with L-Phe, dimerized | 1.0–1.6 |
This table is generated based on data from multiple sources for illustrative purposes and includes both monomeric and dimeric compounds to show general SAR principles. nih.govmdpi.com
The conformational rigidity of the sarcophagine cage is a key feature of this compound's molecular design. This rigid core structure likely reduces the entropic penalty upon binding to the target, which can contribute to a higher binding affinity. The conformation of the ethylene diamine rings of the cage can adopt different conformations (e.g., ob₃ vs. lel₃), which can be influenced by the nature of the attached substituents.
Biochemical Characterization and Molecular Mechanism of Action
Characterization of Prostate-Specific Membrane Antigen (PSMA) as a Biological Target
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its significant overexpression in malignant cells.
PSMA, also known as folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II (GCP-II), is a type II transmembrane glycoprotein. nih.gov Its expression in prostate adenocarcinoma is reported to be 100 to 1,000 times higher than in normal prostate tissue. youtube.com This overexpression is not limited to primary tumors; it also correlates with tumor grade, with higher-grade cancers exhibiting stronger PSMA expression. claritypharmaceuticals.com
In preclinical studies, PSMA's presence has been extensively documented. Mouse xenograft models using human castration-resistant prostate cancer (CRPC) cells, such as C4-2, are commonly employed to study PSMA expression and the effects of targeted therapies. researchgate.net Canine prostate cancer models, including the Leo and Ace-1 cell lines, have also been characterized, with the Leo cell line confirming canine PSMA expression and enzymatic activity. nih.gov
Beyond the prostate, PSMA is physiologically expressed in several other tissues, including the proximal tubules of the kidneys, salivary glands, the brush border of the small intestine, and some glial cells in the brain. nih.gov Notably, PSMA expression is also found in the tumor-associated neovasculature of various solid tumors, suggesting a potential role in angiogenesis. nih.govpatsnap.com
PSMA functions as a co-catalytic zinc metallopeptidase. nih.gov For its enzymatic activity to occur, PSMA must form a dimer. patsnap.com The protein has two primary enzymatic functions depending on its location.
In the small intestine, its role as folate hydrolase 1 (FOLH1) is crucial for folate uptake. It cleaves γ-linked glutamates from poly-γ-glutamated folates, which allows for the absorption of dietary folate. nih.govnih.gov
In the nervous system, the enzyme is referred to as N-acetylated alpha-linked acidic dipeptidase (NAALADASE). Here, it hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. nih.gov This function implicates PSMA in glutamatergic neurotransmission.
Within the context of prostate cancer, the enzymatic activity of PSMA is thought to contribute to cancer progression. The release of glutamate by PSMA's carboxypeptidase activity can signal through the metabotropic glutamate receptor 1, activating pathways that may confer a proliferative advantage to the cancer cells. claritypharmaceuticals.comnih.gov
Quantitative Biochemical Analysis of Abefolastat Tesaroxetan's Interaction with PSMA
This compound, which incorporates the bivalent PSMA-targeting agent SAR-bisPSMA, is designed for high-affinity binding to PSMA-expressing cells. researchgate.netpatsnap.com Its mechanism centers on inhibiting the enzymatic function of PSMA, thereby serving as a docking agent for targeted radiopharmaceutical therapy and diagnostic imaging. patsnap.com
This compound is a high-affinity inhibitor of PSMA. patsnap.com Its design as a bivalent inhibitor, featuring two lysine-ureido-glutamate binding motifs, enhances its avidity and retention at the target site. nih.govresearchgate.net This structure leads to selective and strong binding to PSMA-positive cells. researchgate.netpatsnap.com Preclinical studies have demonstrated that this dual-binding structure results in superior tumor uptake and retention when compared to first-generation, monovalent PSMA inhibitors. claritypharmaceuticals.comclaritypharmaceuticals.com The specificity of this compound for PSMA allows it to distinguish malignant prostate cancer tissues from benign cells with high accuracy. patsnap.com
A comprehensive understanding of an inhibitor's potency and mechanism requires the determination of several key kinetic parameters.
IC50 : The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a measure of the functional strength of the inhibitor under specific experimental conditions.
Ki : The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. Unlike the IC50, the Ki is an absolute value that is not dependent on substrate concentration.
Km : The Michaelis constant, which is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.
Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.
While the high affinity of this compound for PSMA is qualitatively established, specific quantitative values for its Ki and IC50 are not publicly available in the reviewed literature. Similarly, detailed studies reporting the effect of this compound on the Km and Vmax of PSMA with its physiological substrates have not been published.
| Parameter | Value | Description |
|---|---|---|
| IC50 | Data not available | Concentration for 50% inhibition |
| Ki | Data not available | Inhibition constant, reflecting binding affinity |
| Km | Data not available | Michaelis constant for PSMA in the presence of the inhibitor |
| Vmax | Data not available | Maximum reaction velocity in the presence of the inhibitor |
Enzyme inhibitors can be classified based on the nature of their interaction with the target enzyme.
Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This binding is in equilibrium, and the inhibitor can dissociate from the enzyme.
Irreversible inhibitors typically bind to the enzyme covalently, forming a stable complex and permanently inactivating the enzyme molecule.
The specific classification of this compound as a reversible or irreversible inhibitor of PSMA is not detailed in the currently available scientific literature. However, PSMA inhibitors based on the urea-glutamate scaffold are generally known to be potent, reversible inhibitors.
Preclinical Pharmacological Investigations
In Vitro Cellular Pharmacology Studies
In vitro studies are fundamental in characterizing the interaction of a new compound with its intended biological target at a cellular level. For Abefolastat tesaroxetan, these studies have focused on its engagement with PSMA, its subsequent internalization, and its effects on cellular functions.
The primary mechanism of this compound involves its high-affinity binding to PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. claritypharmaceuticals.com Preclinical studies have demonstrated the potent and specific binding of the bispecific PSMA-targeting moiety to its target. While specific IC50 or Kd values for this compound from competitive binding assays are not extensively detailed in publicly available literature, the high tumor uptake observed in preclinical models suggests a strong binding affinity. For context, other potent small-molecule inhibitors of PSMA have demonstrated IC50 values in the low nanomolar range in PSMA-positive cell lines such as LNCaP. The design of this compound, featuring two PSMA-targeting motifs, is hypothesized to enhance its avidity and retention at the tumor site. claritypharmaceuticals.com
Preclinical imaging comparisons have shown that 64Cu-SAR-bisPSMA exhibits superior tumor uptake in LNCaP xenograft models compared to other PSMA-targeting agents, further supporting its effective engagement with the PSMA target in a cellular context. claritypharmaceuticals.com
Upon binding to PSMA on the cell surface, radiolabeled small-molecule inhibitors are typically internalized by the cancer cells. This internalization is a crucial step for the therapeutic efficacy of radiopharmaceuticals like 67Cu-Abefolastat tesaroxetan, as it concentrates the radioactive payload within the tumor cell, leading to localized DNA damage and cell death.
The primary molecular effect of 67Cu-Abefolastat tesaroxetan is the induction of cytotoxicity through the emission of beta particles from the copper-67 radioisotope. This high-energy radiation causes double-strand breaks in the DNA of the cancer cells, which, if not repaired, triggers programmed cell death, or apoptosis.
The specific downstream signaling pathways activated by the DNA damage response following treatment with this compound have not been detailed in the reviewed preclinical studies. However, it is well-established that extensive DNA damage, such as that caused by therapeutic radionuclides, activates complex cellular signaling cascades involving proteins such as ATM, ATR, and p53, ultimately leading to cell cycle arrest and apoptosis. The focus of the reported preclinical work has been on the macroscopic outcomes of this molecular event, namely the inhibition of tumor growth. nih.govclaritypharmaceuticals.com
In Vivo Studies in Animal Models for Pharmacological Characterization
Animal models are indispensable for evaluating the pharmacological properties of a new drug in a whole-organism context, providing insights into its biodistribution, pharmacokinetics, and anti-tumor efficacy.
To evaluate the in vivo performance of this compound, preclinical studies have predominantly utilized xenograft models. These models are created by implanting human prostate cancer cells that endogenously express high levels of PSMA, such as the LNCaP cell line, into immunocompromised mice. claritypharmaceuticals.comnih.gov
The LNCaP xenograft model is a well-established and relevant system for studying PSMA-targeted agents as it closely mimics the clinical scenario of PSMA-positive prostate cancer. These in vivo models have been instrumental in demonstrating the specific tumor-targeting capabilities and the therapeutic efficacy of 67Cu-Abefolastat tesaroxetan. nih.govclaritypharmaceuticals.com Efficacy studies in these models have shown a significant, dose-dependent inhibition of tumor growth and increased survival in mice treated with 67Cu-Abefolastat tesaroxetan compared to control groups. claritypharmaceuticals.com
Biodistribution studies are critical for understanding how a radiopharmaceutical distributes throughout the body, accumulates in the target tumor, and is cleared from non-target organs. Preclinical biodistribution studies of 64Cu-Abefolastat tesaroxetan in LNCaP xenograft-bearing mice have demonstrated favorable characteristics. claritypharmaceuticals.com
The compound shows rapid and high uptake in PSMA-positive tumors, with excellent retention over 24 hours. claritypharmaceuticals.com Concurrently, it exhibits rapid clearance from the blood and other non-target organs, with the primary route of excretion being through the kidneys. claritypharmaceuticals.com This favorable biodistribution profile results in high tumor-to-background imaging contrast and minimizes radiation exposure to healthy tissues.
Preclinical data has indicated a superior tumor uptake of 64Cu-SAR-bisPSMA at 1 and 24 hours post-injection when compared to another PSMA-targeted agent, PSMA-617, in the same LNCaP model. claritypharmaceuticals.com
Below is a representative table of comparative tumor uptake from preclinical studies.
| Compound | Time Point | Mean Tumor Uptake (% Injected Activity/gram) |
| 64Cu-SAR-bisPSMA | 1 hour | 9 ± 1 |
| 68Ga-PSMA-11 | 1 hour | 5 ± 1 |
This table is generated based on comparative preclinical data to illustrate the enhanced uptake of SAR-bisPSMA.
Pharmacokinetic analyses in preclinical species have complemented the biodistribution data, confirming the rapid clearance of this compound from circulation. While specific pharmacokinetic parameters such as plasma half-life, clearance rate, and volume of distribution from murine models are not detailed in the available literature, the observed rapid clearance from the blood is a key feature for a targeted radiopharmaceutical, as it reduces systemic radiation exposure. claritypharmaceuticals.com
Pharmacodynamic (PD) Assessment of Target Modulation in Animal Tissues
Preclinical studies utilizing xenograft models of prostate cancer have been instrumental in elucidating the pharmacodynamic effects of this compound. These investigations have primarily focused on its ability to modulate tumor growth, a key indicator of target engagement and therapeutic efficacy.
In a prostate cancer xenograft mouse model, the therapeutic variant, 67Cu-SAR-bisPSMA, demonstrated a statistically significant and dose-dependent inhibition of tumor growth compared to control groups. ascopubs.org This finding underscores the compound's ability to effectively target and deliver a cytotoxic payload to PSMA-expressing tumor tissues, thereby modulating their growth dynamics. The dual PSMA-targeting moieties within the this compound structure are hypothesized to contribute to its enhanced retention and potent anti-tumor effects observed in these preclinical models. claritypharmaceuticals.com
Further preclinical efficacy data has shown that the tumor growth inhibition achieved with 67Cu-SAR-bisPSMA is comparable to that of another PSMA-targeting radiopharmaceutical, 177Lu-PSMA I&T, across different dose levels. mdpi.com This suggests a similar level of pharmacodynamic activity in preclinical settings.
Non-Invasive Imaging for Target Visualization in Preclinical Models
Non-invasive imaging techniques, particularly Positron Emission Tomography (PET), have been pivotal in visualizing the in vivo targeting capabilities of this compound. When labeled with the positron-emitting radionuclide copper-64 (64Cu), the resulting radiopharmaceutical, 64Cu-SAR-bisPSMA, allows for real-time visualization of its biodistribution and tumor targeting.
Preclinical PET imaging studies in LNCaP xenograft models have demonstrated rapid and high uptake of 64Cu-SAR-bisPSMA in tumors. claritypharmaceuticals.com High-contrast images are achievable as early as one-hour post-administration, clearly delineating the tumor tissue. claritypharmaceuticals.com These studies also highlight the compound's favorable clearance characteristics, with rapid clearance from key organs, including the kidneys. claritypharmaceuticals.com The ability to perform imaging at later time points, such as 24 hours post-injection, is a distinct advantage of the copper-64 label, allowing for improved signal-to-background ratios. claritypharmaceuticals.com
Quantitative analysis from these preclinical imaging studies confirms the high tumor retention of this compound. The uptake in tumors at 24 hours post-injection remains substantial, a characteristic attributed to the bivalent nature of the molecule, which enhances its binding and internalization into PSMA-expressing cells. claritypharmaceuticals.comtargetedonc.com
Comparative Preclinical Pharmacology of this compound with Other PSMA-Targeting Agents
A key aspect of the preclinical evaluation of this compound has been its comparison with other established PSMA-targeting agents, most notably PSMA-617. These comparative studies provide valuable insights into the potential advantages of this novel compound.
Preclinical data from studies using the LNCaP xenograft model have directly compared the tumor uptake of 64Cu-SAR-bisPSMA with that of a gallium-68 (B1239309) labeled PSMA-617 (68Ga-PSMA-617). The results indicate a superior tumor uptake for this compound at both 1-hour and 24-hour time points. claritypharmaceuticals.commdpi.com This enhanced uptake is a critical factor that may translate to improved diagnostic sensitivity and therapeutic efficacy. The bivalent design of this compound, featuring two PSMA-binding motifs, is believed to be the primary driver for this increased tumor accumulation and retention. claritypharmaceuticals.com
While direct head-to-head preclinical therapeutic studies are less detailed in the public domain, the dose-dependent tumor growth inhibition of 67Cu-SAR-bisPSMA has been shown to be comparable to that of 177Lu-PSMA I&T, another clinically relevant PSMA-targeted radiotherapeutic. mdpi.com
Below is a comparative table summarizing key preclinical findings:
| Feature | This compound (SAR-bisPSMA) | PSMA-617 | PSMA I&T |
| Targeting Moiety | Dual PSMA-binding motifs | Single PSMA-binding motif | Single PSMA-binding motif |
| Tumor Uptake (% ID/g in LNCaP model) | ~9% at 1h, sustained at 24h mdpi.com | ~5% at 1h mdpi.com | Not directly compared in the same study |
| Tumor Growth Inhibition | Dose-dependent, comparable to 177Lu-PSMA I&T ascopubs.orgmdpi.com | Effective tumor growth inhibition frontiersin.org | Effective tumor growth inhibition mdpi.com |
| Clearance | Rapid kidney clearance claritypharmaceuticals.com | Primarily renal clearance frontiersin.org | Primarily renal clearance |
Note: The data presented is based on available preclinical studies and may not be from direct head-to-head comparisons in all instances.
Innovations in Targeted Molecular Research and Theranostic Development
Radiolabeling Strategies for Abefolastat Tesaroxetan Analogs
The development of radiolabeled analogs of PSMA inhibitors is a cornerstone of their use in nuclear medicine for both imaging and therapy. This process involves the stable attachment of a radioactive isotope to the inhibitor molecule without compromising its ability to bind to PSMA.
The choice of isotope is dictated by the intended application: diagnostic imaging or therapeutic intervention. For diagnostics, positron emitters like Gallium-68 (B1239309) (⁶⁸Ga) and Fluorine-18 (¹⁸F) are commonly used for Positron Emission Tomography (PET) imaging. For therapeutic purposes, beta emitters such as Lutetium-177 (¹⁷⁷Lu) or alpha emitters like Actinium-225 (²²⁵Ac) are selected for their ability to deliver cytotoxic radiation to tumor cells. nih.gov
The radiochemical synthesis typically involves a chelator, a molecule that firmly binds the metallic radioisotope, which is conjugated to the PSMA inhibitor. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid). mdpi.com The synthesis of a radiolabeled PSMA inhibitor like [¹⁷⁷Lu]Lu-PSMA-617, for instance, requires careful optimization of pH and temperature to ensure high radiochemical yield and purity. nih.gov Some advanced chelators, like macropa, allow for radiolabeling with isotopes like ²²⁵Ac at room temperature. researchgate.net
Table 1: Commonly Used Isotopes for Radiolabeling PSMA Inhibitors
| Isotope | Type of Emission | Primary Application | Common Chelator |
| Gallium-68 (⁶⁸Ga) | Positron | PET Imaging | HBED-CC, DOTA |
| Fluorine-18 (¹⁸F) | Positron | PET Imaging | N/A (covalent bond) |
| Lutetium-177 (¹⁷⁷Lu) | Beta | Radionuclide Therapy | DOTA |
| Actinium-225 (²²⁵Ac) | Alpha | Radionuclide Therapy | DOTA, macropa |
| Copper-64 (⁶⁴Cu) | Positron, Beta | PET Imaging, Dosimetry | Sarcophagine |
This table is generated based on established practices with various PSMA inhibitors and serves as a conceptual guide.
Ensuring high radiochemical purity is critical to minimize off-target radiation exposure. nih.gov Techniques like radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC) are used to confirm that the radionuclide is successfully attached to the PSMA inhibitor and to quantify any free, unbound isotope. springermedizin.de For example, the radiolabeling of PSMA-617 with ²²⁵Ac has been reported to achieve a radiochemical purity of over 98%. nih.gov
Stability assessments are also crucial to ensure that the radiolabeled compound remains intact in vivo. These tests are often performed in human serum to simulate physiological conditions and confirm that the radioisotope does not detach from the inhibitor over time. researchgate.net
Application of this compound as a Research Tool for PSMA Biology
Radiolabeled PSMA inhibitors are invaluable research tools for studying PSMA biology. They enable non-invasive, whole-body imaging to visualize PSMA expression in both preclinical animal models and human subjects. This allows researchers to study the distribution and regulation of PSMA in healthy tissues and in various disease states, particularly in the vasculature of different tumors. uni-heidelberg.de
Furthermore, these radiotracers can be used to investigate the internalization of the PSMA-ligand complex into tumor cells, a process that is particularly beneficial for the efficacy of short-range alpha-particle radiation. nih.gov By using radiolabeled analogs, scientists can study the pharmacokinetics, biodistribution, and tumor-targeting efficiency of new PSMA inhibitors. This preclinical evaluation is essential for the development of more effective diagnostic and therapeutic agents. mdpi.com
Development of Novel Theranostic Concepts Based on this compound Scaffold
The concept of "theranostics" involves using a single targeting molecule for both diagnosis and therapy. A PSMA inhibitor scaffold, such as that of this compound, is ideally suited for this approach. nih.gov
A key design principle for a theranostic agent is the ability to label the same targeting molecule with either a diagnostic or a therapeutic radionuclide. For example, the DOTA chelator can be used to complex both the diagnostic isotope ⁶⁸Ga and the therapeutic isotope ¹⁷⁷Lu. nih.gov This allows for pre-therapeutic imaging with [⁶⁸Ga]Ga-PSMA inhibitor to confirm PSMA expression in tumors and to perform dosimetry calculations, followed by therapy with the [¹⁷⁷Lu]Lu-PSMA inhibitor.
Another approach involves creating "radiohybrid" PSMA ligands that incorporate features for labeling with both metallic radioisotopes and radiohalogens like ¹⁸F. These compounds can combine a chelator for a therapeutic radiometal with a moiety for ¹⁸F labeling, allowing for chemically identical compounds to be used for both PET imaging and therapy. snmjournals.org
The preclinical evaluation of a new PSMA-based theranostic agent involves a series of in vitro and in vivo studies. In vitro studies on cancer cell lines are used to determine the agent's affinity for PSMA and its internalization rate. springermedizin.de
In vivo studies in animal models, typically mice bearing human prostate cancer xenografts, are then conducted to assess the agent's biodistribution, tumor uptake, and clearance from healthy organs. snmjournals.org For example, preclinical studies comparing novel PSMA inhibitors to established agents like PSMA-617 can demonstrate improved tumor-to-kidney ratios or enhanced tumor retention. mdpi.com These studies are critical for identifying the most promising candidates for clinical translation and for optimizing the therapeutic window of new PSMA-targeted radioligand therapies. mdpi.com
Table 2: Preclinical Evaluation Parameters for PSMA Theranostic Agents
| Parameter | In Vitro Method | In Vivo Method | Purpose |
| PSMA Affinity | Competitive Binding Assay (IC₅₀) | N/A | To determine the binding strength of the ligand to PSMA. |
| Internalization | Cell Uptake Studies | Biodistribution Studies | To measure the extent to which the ligand is taken into the tumor cell. |
| Biodistribution | N/A | PET/SPECT Imaging, Ex vivo organ analysis | To assess the uptake and clearance of the radioligand in tumors and healthy organs. |
| Therapeutic Efficacy | N/A | Tumor growth inhibition studies in animal models | To evaluate the ability of the therapeutic agent to control tumor growth. |
This table outlines the general preclinical workflow for evaluating PSMA-targeted theranostic agents.
Advanced Research Methodologies and Future Directions
Integration of Artificial Intelligence and Machine Learning in Abefolastat Tesaroxetan Research
There is no specific information available in the public domain regarding the use of artificial intelligence (AI) and machine learning (ML) in the research and development of this compound. The following sections describe how these technologies are generally applied in pharmaceutical research.
AI-Driven Design of Novel Analogs
In modern drug discovery, AI and ML algorithms are increasingly used to design novel analogs of existing compounds. These computational tools can analyze the structure-activity relationships (SAR) of a lead compound to predict how modifications to its chemical structure will affect its efficacy and safety. Generative models, a subset of AI, can propose entirely new molecular structures that are optimized for specific biological targets. For a compound like this compound, this approach could theoretically be used to generate analogs with improved binding affinity, selectivity, or pharmacokinetic properties.
Predictive Modeling of Binding and Kinetic Parameters
Predictive modeling, powered by AI and ML, is a important tool for estimating how a drug candidate will interact with its target protein. These models can predict key parameters such as binding affinity (how tightly a drug binds to its target) and kinetic parameters like association (kon) and dissociation (koff) rates. By simulating these interactions, researchers can prioritize which novel compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process. In the context of this compound, such models could be employed to screen virtual libraries of related compounds to identify those with the most promising therapeutic profiles.
Exploration of this compound in Other Preclinical Disease Models Beyond Initial Focus
Scientific literature detailing the exploration of this compound in preclinical disease models beyond its initial focus is not publicly available. Generally, once a compound has shown promise for a specific indication, its potential therapeutic utility is often investigated in other disease models that share a common biological target or pathway. This process, known as drug repositioning or indication expansion, can uncover new therapeutic applications for an existing investigational drug.
Development of Combination Research Strategies with Other Molecularly Targeted Agents
There are no published studies on the use of this compound in combination with other molecularly targeted agents. Combination therapy is a common strategy in modern medicine, particularly in oncology, where targeting multiple pathways simultaneously can lead to improved efficacy and overcome drug resistance. Research in this area would typically involve in vitro and in vivo studies to assess the synergistic or additive effects of combining this compound with other drugs that act on complementary signaling pathways.
Translational Research Avenues for Next-Generation Molecular Probes and Agents
No translational research focused on developing next-generation molecular probes or agents based on this compound has been reported in the scientific literature. Translational research acts as a bridge between preclinical studies and clinical applications. For a compound like this compound, this could involve developing radiolabeled versions to be used as imaging agents for diagnostics or to guide treatment. Furthermore, research could focus on identifying biomarkers to predict which patients are most likely to respond to the drug.
Addressing Research Challenges and Opportunities in this compound-Related Science
The primary challenge in this compound-related science appears to be the limited availability of public research data. This presents an opportunity for the scientific community to conduct and publish foundational research on its mechanism of action, pharmacological properties, and potential therapeutic applications. Future research could focus on the areas outlined above, such as leveraging AI for analog design, exploring new disease indications, investigating combination therapies, and developing translational tools. Such studies would be instrumental in determining the future therapeutic potential of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
